N-Hydroxypyrimidine-4-carbimidoyl Chloride
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Overview
Description
N-Hydroxypyrimidine-4-carbimidoyl Chloride, also known as (4Z)-N-hydroxy-4-pyrimidinecarboximidoyl chloride, is a research chemical with the molecular formula C5H4ClN3O and a molecular weight of 157.56 g/mol. This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxypyrimidine-4-carbimidoyl Chloride can be synthesized through the chlorination of hydroxy-pyrimidines using phosphorous oxychloride (POCl3) under solvent-free conditions. The reaction involves heating the hydroxy-containing substrate in a sealed reactor at high temperatures with one equivalent of pyridine as a base . This method is suitable for large-scale (multigram) batch preparations and generally provides high yields and purity of the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency, especially when dealing with large quantities of POCl3. The solvent-free method is preferred for its economic and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxypyrimidine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Scientific Research Applications
N-Hydroxypyrimidine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxypyrimidine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide: Similar structure with a pyrazole ring instead of a pyrimidine ring.
5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Contains a triazole ring, showing similar chemical properties.
Uniqueness
N-Hydroxypyrimidine-4-carbimidoyl Chloride is unique due to its specific pyrimidine structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H4ClN3O |
---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
N-hydroxypyrimidine-4-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H |
InChI Key |
SJJAVHZNFDQYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.